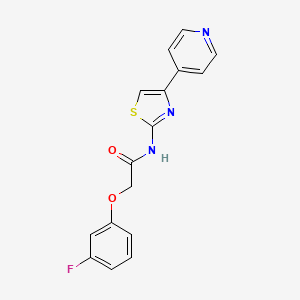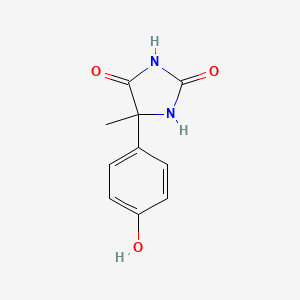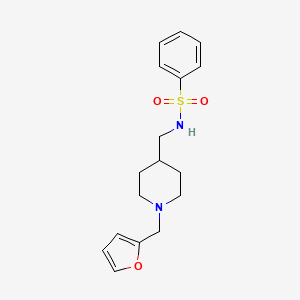![molecular formula C9H16O2 B2884983 [1-(2-Methoxyethyl)cyclopent-3-en-1-yl]methanol CAS No. 2013194-26-6](/img/structure/B2884983.png)
[1-(2-Methoxyethyl)cyclopent-3-en-1-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[1-(2-Methoxyethyl)cyclopent-3-en-1-yl]methanol” is a versatile chemical compound used in scientific research. It has a molecular weight of 142.2 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name of this compound is (1-(methoxymethyl)cyclopent-3-en-1-yl)methanol . The InChI code is 1S/C8H14O2/c1-10-7-8(6-9)4-2-3-5-8/h2-3,9H,4-7H2,1H3 .Physical And Chemical Properties Analysis
“[1-(2-Methoxyethyl)cyclopent-3-en-1-yl]methanol” is a liquid at room temperature . It has a molecular weight of 142.2 . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Methanol as a Probe and Reactant in Surface Chemistry
Methanol is employed to study the surface sites of metal oxide catalysts, such as ceria nanocrystals, by probing the nature of surface sites through adsorption and desorption processes. This approach helps in understanding the distribution of methoxy species on different surfaces, which is crucial for applications in catalysis and material science (Wu et al., 2012).
Catalytic Synthesis and Transformations
Palladium-catalyzed processes utilize methanol for the synthesis of complex organic compounds, such as 2E-[(methoxycarbonyl)methylene]tetrahydrofurans, highlighting methanol's role in facilitating oxidative cyclization and methoxycarbonylation reactions in organic synthesis (Gabriele et al., 2000).
Utilization in Organic Synthesis
Methanol serves as a cost-effective reagent and sustainable feedstock for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, emphasizing its importance in the synthesis of value-added chemicals, pharmaceuticals, and materials. This underscores methanol's versatility in methylation, methoxylation, and oxidative methyl ester formation reactions (Natte et al., 2017).
Methanol in Hydrogen Source and Transfer Hydrogenation
Methanol is highlighted as a safe, economic, and efficient hydrogen source in transfer hydrogenation reactions. It facilitates the chemoselective hydrogenation of α,β-unsaturated ketones, showcasing methanol's role in sustainable and green chemistry applications (Aboo et al., 2019).
Impact on Lipid Dynamics
The influence of methanol on lipid dynamics, specifically on 1,2-dimyristoyl-sn-glycero-3-phosphocholine transfer and flip-flop kinetics, is studied to understand methanol's effects on biological membranes. This research has implications for the study of transmembrane proteins/peptides and lipid scrambling, which are vital for cell survival and protein reconstitution (Nguyen et al., 2019).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H227, H315, H317, H319, and H335 . Precautionary measures include P210, P261, P264, P271, P272, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P333+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .
properties
IUPAC Name |
[1-(2-methoxyethyl)cyclopent-3-en-1-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-11-7-6-9(8-10)4-2-3-5-9/h2-3,10H,4-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITAXMBSLQZMIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CC=CC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Methoxyethyl)cyclopent-3-en-1-yl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

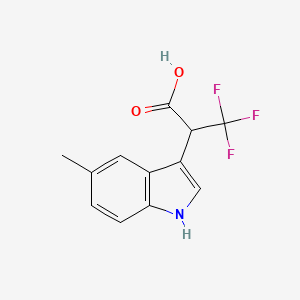
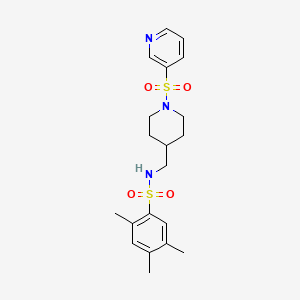
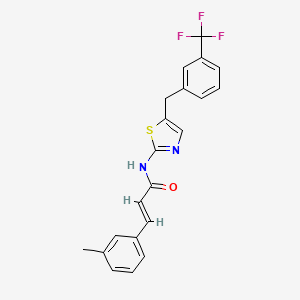
![Methyl 6-acetyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2884909.png)
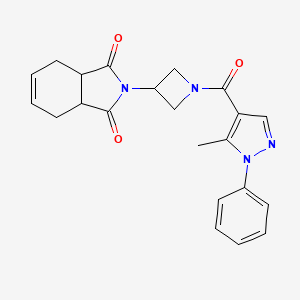
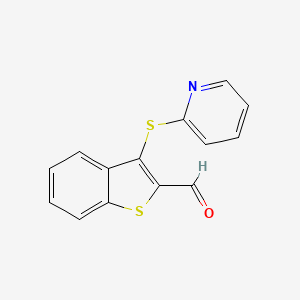
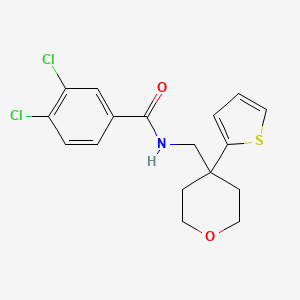
![7-butyl-1-isopropyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2884914.png)
![benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate](/img/structure/B2884915.png)
